Ácido DL-3-feniláctico

Descripción general

Descripción

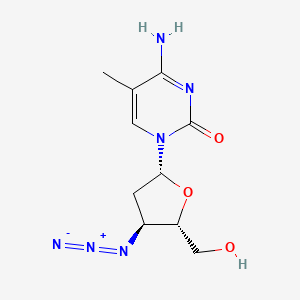

DL-3-Phenyllactic acid, also known as 2-hydroxy-3-phenylpropanoic acid, is an organic compound with the molecular formula C9H10O3. It is a chiral molecule, meaning it has two enantiomers: D-3-phenyllactic acid and L-3-phenyllactic acid. This compound is known for its broad-spectrum antimicrobial properties, making it effective against both bacteria and fungi . It is commonly found in honey and fermented foods produced by lactic acid bacteria .

Aplicaciones Científicas De Investigación

DL-3-Phenyllactic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

DL-3-Phenyllactic acid (PLA) is an organic acid that exhibits broad-spectrum antimicrobial activity against both bacteria and fungi . Its primary targets are the quorum sensing (QS) receptors of Pseudomonas aeruginosa, specifically the RhlR and PqsR receptors . These receptors play a crucial role in the production of virulence factors and biofilm formation in Pseudomonas aeruginosa .

Mode of Action

PLA interacts with its targets by binding antagonistically to the QS receptors RhlR and PqsR . This binding occurs with a higher affinity than the receptors’ cognate ligands, N-butyryl-L-homoserine lactone (C4-HSL) and 2-heptyl-3,4-dihydroxyquinoline (PQS; Pseudomonas quinolone signal) . This interaction results in the inhibition of the expression of virulence factors such as pyocyanin, protease, and rhamnolipids, which are involved in the biofilm formation of Pseudomonas aeruginosa .

Biochemical Pathways

The biochemical pathways affected by PLA primarily involve the synthesis of virulence factors and the formation of biofilms in Pseudomonas aeruginosa . By inhibiting the QS system, PLA disrupts the communication between bacteria, thereby preventing the coordinated production of virulence factors and the development of biofilms .

Pharmacokinetics

It is known that pla is produced by many microorganisms, especially lactic acid bacteria

Result of Action

The primary result of PLA’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a reduction in the pathogenicity of the bacteria, making it less able to cause infections . In addition, PLA has been shown to inhibit the initial attachment of Pseudomonas aeruginosa on implanted catheter tubes .

Action Environment

The action of PLA can be influenced by environmental factors. For instance, the optimal pH and temperature for PLA production are 6.0 and 50°C, respectively . Moreover, PLA is widely present in honey and lactic acid bacteria fermented food , suggesting that its production and activity may be influenced by the conditions of these environments

Análisis Bioquímico

Biochemical Properties

DL-3-Phenyllactic acid interacts with various enzymes and proteins. It can be produced enzymatically from phenylpyruvic acid by lactate dehydrogenase (LDH) . This enzymatic reaction is accompanied by NADH oxidation, which inhibits DL-3-Phenyllactic acid biotransformation .

Cellular Effects

DL-3-Phenyllactic acid has significant effects on various types of cells and cellular processes. It inhibits the expression of virulence factors such as pyocyanin, protease, and rhamnolipids that are involved in the biofilm formation of Pseudomonas aeruginosa PAO1 . It also inhibits swarming motility, another important criterion for biofilm formation .

Molecular Mechanism

DL-3-Phenyllactic acid exerts its effects at the molecular level through various mechanisms. It interacts with Pseudomonas aeruginosa QS receptors, where it binds antagonistically to QS receptors RhlR and PqsR with a higher affinity than its cognate ligands .

Temporal Effects in Laboratory Settings

In laboratory settings, DL-3-Phenyllactic acid shows changes in its effects over time. The optimal conditions for DL-3-Phenyllactic acid production by dual enzyme treatment were found to be at pH 6.0 and 50 °C .

Metabolic Pathways

DL-3-Phenyllactic acid is involved in various metabolic pathways. It can be produced from phenylpyruvic acid by lactate dehydrogenase (LDH)

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-3-Phenyllactic acid can be synthesized through both chemical and biotechnological methods.

Chemical Synthesis: One common method involves the catalytic hydrogenation of phenylpyruvic acid in the presence of a catalyst such as Raney-Nickel or Palladium on Carbon.

Biotechnological Synthesis: This method involves the use of microorganisms such as Lactobacillus species. For example, Lactobacillus sp. Enzymatic production using lactate dehydrogenase from Pediococcus pentosaceus has also been reported.

Industrial Production Methods: Industrial production often favors biotechnological methods due to their environmental benefits and milder reaction conditions. Fed-batch fermentation using Lactobacillus species is a common industrial method, producing significant yields of DL-3-Phenyllactic acid .

Análisis De Reacciones Químicas

DL-3-Phenyllactic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to phenylpyruvic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of DL-3-Phenyllactic acid can yield 3-phenylpropanoic acid.

Esterification: It reacts with acetic anhydride in the presence of pyridine to form O-acetyl-3-phenyllactic acid.

Transesterification: Using lipase enzymes, DL-3-Phenyllactic acid can undergo transesterification to form various esters.

Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, and various lipase enzymes. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

DL-3-Phenyllactic acid can be compared with other similar compounds such as:

- α-Hydroxyhydrocinnamic acid

- β-Phenyllactic acid

- 2-Hydroxy-3-phenylpropionic acid

- DL-p-Hydroxyphenyllactic acid

What sets DL-3-Phenyllactic acid apart is its broad-spectrum antimicrobial activity and its effectiveness in inhibiting quorum sensing and biofilm formation in pathogenic bacteria . This makes it a valuable compound in both medical and industrial applications.

Propiedades

IUPAC Name |

2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXWSYKYCBWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57618-25-4 (mono-Na salt), 57618-26-5 (Ca salt) | |

| Record name | 3-Phenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30862436 | |

| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

828-01-3 | |

| Record name | (±)-3-Phenyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Phenyllactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-DL-LACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T4O59BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 °C | |

| Record name | Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of DL-3-Phenyllactic Acid (PLA) in the context of food preservation?

A1: DL-3-Phenyllactic acid is a naturally occurring organic acid produced by certain lactic acid bacteria (LAB). It demonstrates broad-spectrum antimicrobial activity against various foodborne pathogens, making it a promising natural food preservative. [, , ] Importantly, PLA is considered safe for consumption at low concentrations and doesn't negatively impact the sensory qualities of food. []

Q2: How does fermentation with LAB impact the concentration of DL-3-Phenyllactic acid in food matrices?

A2: Fermentation with LAB can significantly enhance the concentration of DL-3-Phenyllactic acid in suitable food matrices. For example, research has shown that fermenting yellow mustard flour and milk whey with specific LAB strains leads to an enrichment of PLA in these products. [] This enrichment is attributed to the metabolic activity of LAB during fermentation.

Q3: What is the bioaccessibility and bioavailability of DL-3-Phenyllactic acid?

A3: Studies using simulated digestion models show that while the antioxidant activity of PLA-containing matrices might be reduced after digestion, the bioaccessibility of PLA itself can vary depending on the food matrix. Milk whey, for instance, exhibited higher bioaccessibility of PLA compared to yellow mustard flour. [] Furthermore, LAB fermentation appears to positively influence the bioaccessibility of PLA in yellow mustard flour. [] The transepithelial transport of PLA, indicating its bioavailability, was significant in both fermented milk whey and yellow mustard flour, reaching levels of around 4-6%. []

Q4: What analytical methods are commonly employed to determine DL-3-Phenyllactic acid concentrations?

A4: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying DL-3-Phenyllactic acid in various samples, including culture supernatants from LAB and complex food matrices. [, , ] Specific HPLC methods, such as those using a C18 column with an acidic mobile phase and UV detection at 210 nm, have been developed and validated for the accurate determination of PLA levels. []

Q5: Can you explain the enantioselectivity of lipases in the context of DL-3-Phenyllactic acid?

A5: Research has shown that certain lipases, like Candida rugosa lipase (CRL), can selectively catalyze the esterification of L-3-Phenyllactic acid from the racemic DL-3-Phenyllactic acid mixture. [] This enantioselective reaction typically employs an acyl donor like vinyl acetate and is significantly influenced by the solvent environment. Interestingly, the enantioselectivity of CRL for L-3-Phenyllactic acid is enhanced when the reaction is conducted in ionic liquids. []

Q6: Are there any documented effects of DL-3-Phenyllactic acid on animal physiology?

A6: Studies on pigs exposed to cold temperatures revealed that overnight cold exposure led to an increase in plasma levels of various organic acids, including DL-3-Phenyllactic acid. [] This observation suggests a potential role of PLA in cold-induced metabolic responses, possibly related to lipid and fatty acid metabolism in adipose tissues. []

Q7: Has DL-3-Phenyllactic acid been linked to any specific diseases?

A7: While not directly causative, metabolomic studies have identified altered levels of DL-3-Phenyllactic acid in the portal vein serum of patients with hepatocellular carcinoma (HCC) compared to healthy individuals. [] Notably, elevated PLA levels were associated with impaired liver function and poorer prognosis in HCC patients. []

Q8: Is DL-3-Phenyllactic acid utilized in the production of any pharmaceuticals?

A8: Yes, DL-3-Phenyllactic acid serves as a key intermediate in the synthesis of pharmaceuticals, notably the antiarrhythmic drug Mexiletine. [] The resolution of DL-3-Phenyllactic acid into its enantiomers is crucial for the production of enantiomerically pure pharmaceuticals. High-performance liquid chromatography (HPLC) methods have been developed and validated for the resolution of DL-3-Phenyllactic acid enantiomers. []

Q9: What research has been conducted on improving the production of DL-3-Phenyllactic acid?

A9: Continuous efforts are being made to optimize the production of DL-3-Phenyllactic acid using sustainable and cost-effective methods. One such approach involves the enzymatic hydrolysis of cheese whey, a by-product of the dairy industry, to generate nutrient-rich media for PLA production by LAB such as Lactobacillus plantarum. []

Q10: Are there alternative antimicrobial agents produced during fermentation processes involving DL-3-Phenyllactic acid?

A10: Yes, in the optimized fermentation processes for PLA production, other antimicrobial compounds are also produced. Research indicates that lactic acid and bacteriocins present in the cell-free supernatants of these fermentations exhibit significant antimicrobial activity, further contributing to the overall preservative effect. []

Q11: Has DL-3-Phenyllactic acid been investigated for its potential in treating type 2 diabetes?

A11: While not a direct treatment, research suggests that apple pollen, containing DL-3-Phenyllactic acid among other compounds, might have potential in managing type 2 diabetes. [] Network pharmacology analysis suggests that PLA and other apple pollen components could target pathways related to insulin resistance and signaling, potentially contributing to its observed anti-diabetic effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

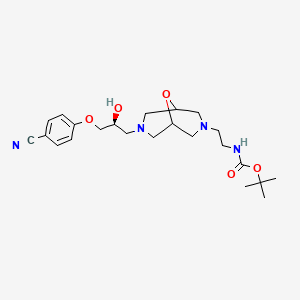

![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)

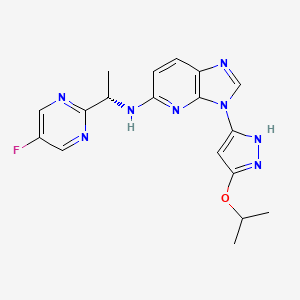

![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)

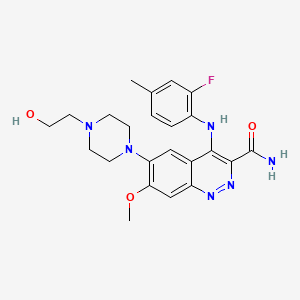

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)

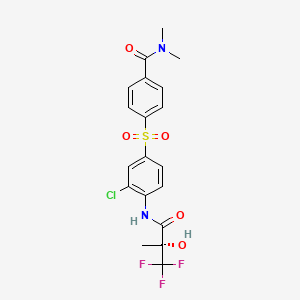

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride](/img/structure/B1666245.png)